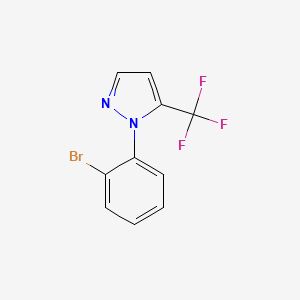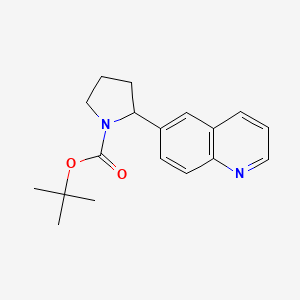
1-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 2-position of the phenyl ring and a trifluoromethyl group at the 5-position of the pyrazole ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically involve the use of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include palladium catalysts and bases like potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding pyrazole oxides. Reduction reactions can also be carried out to modify the functional groups on the pyrazole ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a lead compound in drug discovery programs. Its structural features are optimized to enhance its pharmacological properties and reduce potential side effects.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine: This compound is used in photoaffinity labeling and has similar substituents but a different core structure.
N-(2-bromophenyl)-3-(trifluoromethyl)benzamide: This compound has a similar substitution pattern but belongs to a different class of compounds (benzamides).
The uniqueness of this compound lies in its specific combination of substituents and the pyrazole core, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
497833-00-8 |
|---|---|
Molekularformel |
C10H6BrF3N2 |
Molekulargewicht |
291.07 g/mol |
IUPAC-Name |
1-(2-bromophenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6BrF3N2/c11-7-3-1-2-4-8(7)16-9(5-6-15-16)10(12,13)14/h1-6H |
InChI-Schlüssel |
FVOSOMGRYQKZCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C(=CC=N2)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-ethoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11833767.png)




![2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B11833797.png)
![(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11833804.png)
![Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)-](/img/structure/B11833824.png)
![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11833837.png)
![7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11833855.png)

![5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine](/img/structure/B11833864.png)

